molecular formula C15H14BrNO2S B12186563 1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene

1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene

Cat. No.: B12186563
M. Wt: 352.2 g/mol
InChI Key: HZNQLJMAOSHWCG-UHFFFAOYSA-N
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Description

1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene is an organic compound that features a bromine atom, an indolinylsulfonyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the indolinylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indolinylsulfonyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into potential therapeutic applications includes the synthesis of drug candidates targeting specific diseases.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and indolinylsulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar in structure but lacks the indolinyl group.

    1-Bromo-4-(methylsulfinyl)benzene: Contains a sulfinyl group instead of a sulfonyl group.

    1-Bromo-4-iodobenzene: Features both bromine and iodine atoms on the benzene ring.

Uniqueness: 1-Bromo-4-(indolinylsulfonyl)-2-methylbenzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H14BrNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3

InChI Key

HZNQLJMAOSHWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br

Origin of Product

United States

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